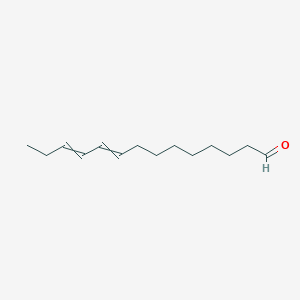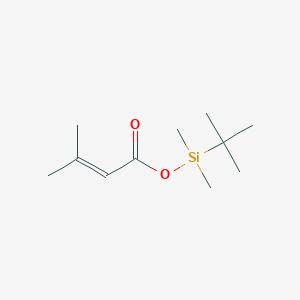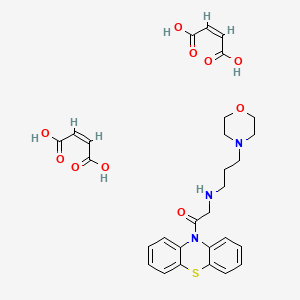
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a morpholinopropyl group and a glycyl group attached to the phenothiazine core, with dimaleate as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via a nucleophilic substitution reaction, where 3-chloropropylmorpholine reacts with the phenothiazine core.
Attachment of the Glycyl Group: The glycyl group is attached through an amide bond formation, typically using glycyl chloride or glycyl anhydride in the presence of a base.
Formation of the Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
科学的研究の応用
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of optoelectronic materials and sensors.
作用機序
The mechanism of action of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter signaling pathways, leading to its therapeutic effects in psychiatric disorders.
類似化合物との比較
Similar Compounds
- 10-(3’-N-Morpholinopropyl)phenoxazine
- 10-(4’-N-Morpholinobutyl)phenoxazine
- 10-(3’-N-Morpholinopropyl)-2-chlorophenothiazine
Uniqueness
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is unique due to the presence of both morpholinopropyl and glycyl groups, which confer distinct chemical and biological properties. Its dimaleate salt form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
107176-89-6 |
|---|---|
分子式 |
C29H33N3O10S |
分子量 |
615.7 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-(3-morpholin-4-ylpropylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H25N3O2S.2C4H4O4/c25-21(16-22-10-5-11-23-12-14-26-15-13-23)24-17-6-1-3-8-19(17)27-20-9-4-2-7-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,6-9,22H,5,10-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
INPKFDPQZRHAMJ-SPIKMXEPSA-N |
異性体SMILES |
C1N(CCOC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1COCCN1CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


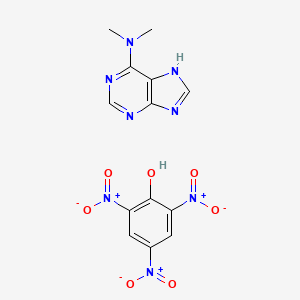
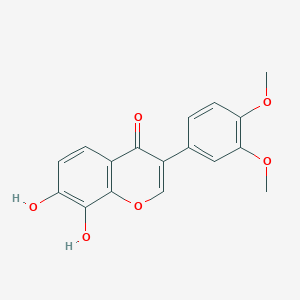
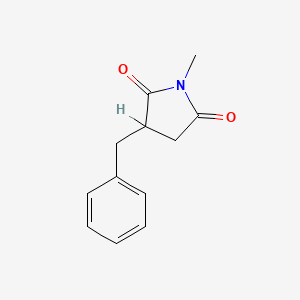
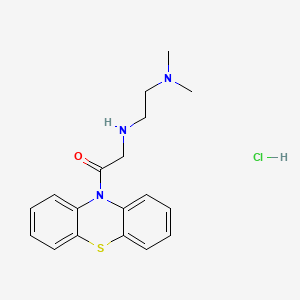
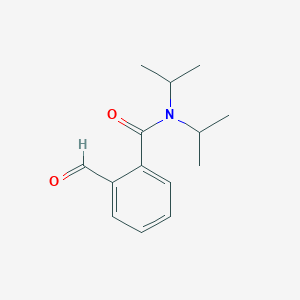

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

